Cas no 87077-84-7 (4-(4-bromophenyl)-2-methylbutan-2-ol)

4-(4-Bromophenyl)-2-methylbutan-2-ol is a brominated aromatic alcohol with a tertiary hydroxyl group, offering utility as an intermediate in organic synthesis. Its structure, featuring a bromophenyl moiety and a sterically hindered alcohol, makes it valuable for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Heck couplings, while the tertiary alcohol functionality can serve as a protected or derivatizable group. The compound’s stability under standard conditions and well-defined reactivity profile contribute to its suitability for controlled synthetic applications. It is typically handled under inert conditions to preserve integrity.
4-(4-bromophenyl)-2-methylbutan-2-ol structure
87077-84-7 structure
商品名:4-(4-bromophenyl)-2-methylbutan-2-ol
CAS番号:87077-84-7
MF:C11H15OBr
メガワット:243.14
MDL:MFCD19324708
CID:3162780
PubChem ID:15013146

4-(4-bromophenyl)-2-methylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • 4-(4-bromophenyl)-2-methyl-2-butanol
    • 4-(4-bromophenyl)-2-methylbutan-2-ol
    • EN300-1898340
    • 87077-84-7
    • SCHEMBL20512590
    • MDL: MFCD19324708
    • インチ: InChI=1S/C11H15BrO/c1-11(2,13)8-7-9-3-5-10(12)6-4-9/h3-6,13H,7-8H2,1-2H3
    • InChIKey: QCZMTBWJUDJNTC-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 242.03063Da
  • どういたいしつりょう: 242.03063Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 20.2Ų

4-(4-bromophenyl)-2-methylbutan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1898340-10.0g
4-(4-bromophenyl)-2-methylbutan-2-ol
87077-84-7
10g
$3500.0 2023-06-02
Enamine
EN300-1898340-0.25g
4-(4-bromophenyl)-2-methylbutan-2-ol
87077-84-7
0.25g
$513.0 2023-09-18
Enamine
EN300-1898340-0.05g
4-(4-bromophenyl)-2-methylbutan-2-ol
87077-84-7
0.05g
$468.0 2023-09-18
Enamine
EN300-1898340-10g
4-(4-bromophenyl)-2-methylbutan-2-ol
87077-84-7
10g
$2393.0 2023-09-18
Enamine
EN300-1898340-5g
4-(4-bromophenyl)-2-methylbutan-2-ol
87077-84-7
5g
$1614.0 2023-09-18
abcr
AB556588-1 g
4-(4-Bromophenyl)-2-methylbutan-2-ol; .
87077-84-7
1g
€566.50 2022-08-31
abcr
AB556588-5g
4-(4-Bromophenyl)-2-methylbutan-2-ol; .
87077-84-7
5g
€1767.00 2023-08-31
abcr
AB556588-5 g
4-(4-Bromophenyl)-2-methylbutan-2-ol; .
87077-84-7
5g
€1,609.50 2022-08-31
abcr
AB556588-1g
4-(4-Bromophenyl)-2-methylbutan-2-ol; .
87077-84-7
1g
€619.00 2023-08-31
Enamine
EN300-1898340-1g
4-(4-bromophenyl)-2-methylbutan-2-ol
87077-84-7
1g
$557.0 2023-09-18

4-(4-bromophenyl)-2-methylbutan-2-ol 関連文献

4-(4-bromophenyl)-2-methylbutan-2-olに関する追加情報

Comprehensive Overview of 4-(4-bromophenyl)-2-methylbutan-2-ol (CAS No. 87077-84-7): Properties, Applications, and Industry Insights

4-(4-bromophenyl)-2-methylbutan-2-ol (CAS No. 87077-84-7) is a brominated aromatic alcohol with significant relevance in pharmaceutical and fine chemical synthesis. This compound, characterized by its 4-bromophenyl moiety and tertiary alcohol functionality, serves as a versatile intermediate in organic chemistry. Its molecular structure (C11H15BrO) combines lipophilicity from the bromophenyl group with the reactivity of a hydroxyl group, making it valuable for constructing complex molecules. Recent trends in AI-driven drug discovery and green chemistry have renewed interest in such intermediates, as researchers seek sustainable routes to bioactive compounds.

The synthesis of 4-(4-bromophenyl)-2-methylbutan-2-ol typically involves Grignard reactions or nucleophilic additions to 4-bromoacetophenone derivatives. Its CAS No. 87077-84-7 is frequently searched in chemical databases alongside queries like "brominated alcohol solubility" or "tertiary alcohol stability," reflecting user concerns about storage conditions and reactivity. Analytical techniques such as HPLC purity analysis and NMR spectroscopy confirm its structural integrity, with the bromine atom providing a distinct mass spectrometry signature (M+ peak at 242/244 Da).

In pharmaceutical applications, this compound acts as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs) and central nervous system (CNS) agents. The 4-bromophenyl group enhances blood-brain barrier penetration—a hot topic in neurodegenerative disease research. Industry professionals often search for "bromophenyl derivatives in drug design" or "safe handling of brominated compounds," emphasizing both its utility and safety considerations. Notably, the tertiary alcohol group allows further functionalization via esterification or oxidation, enabling diverse molecular transformations.

Environmental and regulatory aspects of CAS No. 87077-84-7 align with growing interest in sustainable halogen chemistry. While not classified as hazardous, proper waste management of brominated byproducts is essential. Searches for "biodegradable brominated compounds" and "catalytic debromination methods" reflect industry efforts to minimize ecological impact. The compound's stability under ambient conditions (melting point ~45-50°C) makes it suitable for standard laboratory workflows, though inert atmosphere storage is recommended for long-term preservation.

Emerging applications include its use in liquid crystal materials and organic electronic precursors, where the bromophenyl unit contributes to molecular anisotropy. These align with trending searches like "brominated aromatics in OLEDs" and "halogen bonding in material science." Patent literature reveals innovative uses in photoresist polymers and flame retardant synergists, though always compliant with global chemical regulations (REACH, TSCA).

Quality control of 4-(4-bromophenyl)-2-methylbutan-2-ol requires monitoring residual solvents and brominated impurities. Analytical certificates typically specify ≥97% purity by GC-MS analysis, with moisture content below 0.5%. These parameters respond to frequent purchaser queries such as "HPLC methods for brominated alcohols" and "specification sheets for CAS 87077-84-7." Suppliers increasingly provide QSAR toxicity data and green chemistry metrics to meet ESG (Environmental, Social, and Governance) reporting demands.

Future research directions may explore enzymatic synthesis routes or flow chemistry approaches for CAS No. 87077-84-7 production, addressing searches like "continuous processing of brominated intermediates." Its role in metal-catalyzed cross-coupling reactions remains academically vibrant, particularly for constructing biaryl pharmacophores. As synthetic methodologies evolve, this compound exemplifies how traditional intermediates adapt to modern AI-optimized retrosynthesis and automated reaction screening paradigms.

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